molecular formula C17H20N6O2 B2514416 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034504-17-9

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2514416
CAS No.: 2034504-17-9
M. Wt: 340.387
InChI Key: QVKKQTJWZJXRCD-UHFFFAOYSA-N
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Description

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound has been involved in studies focusing on the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, indicating its versatility in organic synthesis. For example, research by Abdallah demonstrated the synthesis of pyrazole-4-carbonitrile derivatives through reactions involving similar compound structures, showcasing the potential for creating a broad range of heterocyclic compounds with significant chemical diversity (Tayseer A. Abdallah, 2007).

Potential Biological Activities

  • Several studies have explored the biological activities of compounds synthesized from structures related to "3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile". For instance, Elewa et al. synthesized derivatives that were evaluated for their antibacterial and antitumor activities, indicating the potential therapeutic applications of such compounds (Safaa I. Elewa et al., 2021).

Chemical Structure Analysis

  • Studies have also focused on the molecular and crystal structure analysis of related compounds, which is crucial for understanding their reactivity and potential interactions with biological targets. For example, Jansone et al. conducted X-ray diffraction analysis to determine the crystal structure, providing insights into the molecular arrangement that could influence the compound's biological activity (D. Jansone et al., 2007).

Advanced Synthesis Techniques

  • Research into efficient synthesis methods for related compounds has been documented, such as the iodine-catalyzed synthesis of fully substituted pyrazoles, highlighting innovative approaches to enhance the synthesis efficiency and introduce functional groups that could modulate biological activity (Jun Sun et al., 2015).

Anticancer Activity

  • The anticancer activity of novel heterocyclic compounds based on structures akin to "this compound" has been a significant focus, with studies reporting on the synthesis and evaluation of these compounds against various cancer cell lines (N. Metwally et al., 2016).

Properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-15(12(2)22(3)21-11)17(24)23-8-4-5-13(10-23)25-16-14(9-18)19-6-7-20-16/h6-7,13H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKKQTJWZJXRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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